molecular formula C14H13N3O2S2 B11959511 (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid

(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid

Cat. No.: B11959511
M. Wt: 319.4 g/mol
InChI Key: DVGVVXXVFDUHCV-PFONDFGASA-N
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Description

(3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid: is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. It is characterized by its unique structure, which includes a benzothiazole ring, a hydrazide group, and a benzenesulfonic acid moiety. This compound is often used as a reagent in analytical chemistry and has significant importance in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid typically involves the reaction of 3-methyl-2-benzothiazolinone hydrazone with benzenesulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In analytical chemistry, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is used as a chromogenic reagent for the determination of various analytes such as cholesterol and benzodiazepines. It is also employed in the synthesis of benzothiazolium azo dyes .

Biology: The compound is used in biochemical assays to measure enzyme activity, particularly in the detection of laccase activity. It serves as an electrophilic coupling reagent in spectrophotometric assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its role in drug development and as a potential lead compound for designing new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. It is also utilized in the manufacturing of various chemical intermediates .

Mechanism of Action

The mechanism of action of (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid involves its interaction with specific molecular targets and pathways. The compound acts as an electrophilic reagent, forming covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the inhibition or activation of specific enzymes or proteins, thereby modulating various biochemical pathways .

Comparison with Similar Compounds

  • 2(3H)-Benzothiazolone, 3-methyl-, hydrazone
  • 2(3H)-Benzothiazolethione, 3-methyl-

Comparison: Compared to similar compounds, (3-Methyl-2(3H)benzothiazolylidine)hydrazide benzenesulfonic acid is unique due to the presence of the benzenesulfonic acid moiety, which enhances its solubility and reactivity. This structural feature makes it more versatile in various applications, particularly in analytical chemistry and biochemical assays .

Properties

Molecular Formula

C14H13N3O2S2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]benzenesulfonamide

InChI

InChI=1S/C14H13N3O2S2/c1-17-12-9-5-6-10-13(12)20-14(17)15-16-21(18,19)11-7-3-2-4-8-11/h2-10,16H,1H3/b15-14-

InChI Key

DVGVVXXVFDUHCV-PFONDFGASA-N

Isomeric SMILES

CN\1C2=CC=CC=C2S/C1=N\NS(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CN1C2=CC=CC=C2SC1=NNS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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